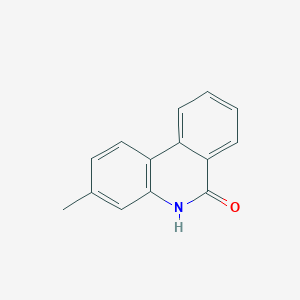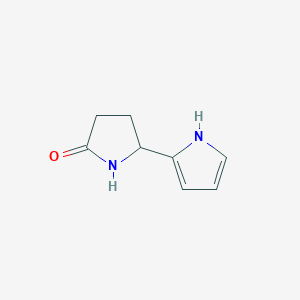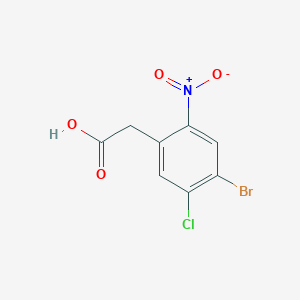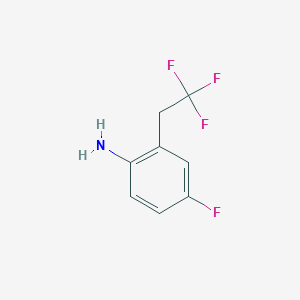
4-Fluoro-2-(2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7F4N It is a fluorinated aniline derivative, characterized by the presence of both fluoro and trifluoroethyl groups attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of aniline derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot reaction involves cascade diazotization and N-trifluoroethylation reactions, yielding the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of readily available starting materials and efficient catalytic systems is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluoro and trifluoroethyl groups makes it a suitable candidate for nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction can lead to the formation of corresponding quinones or amines.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in designing molecules with enhanced biological activity and stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its fluoro and trifluoroethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)aniline
- 2-Fluoro-4-methylaniline
- 2-(Trifluoromethyl)aniline
Uniqueness
4-Fluoro-2-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both fluoro and trifluoroethyl groups, which impart distinct chemical and physical properties These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications
Eigenschaften
Molekularformel |
C8H7F4N |
|---|---|
Molekulargewicht |
193.14 g/mol |
IUPAC-Name |
4-fluoro-2-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-6-1-2-7(13)5(3-6)4-8(10,11)12/h1-3H,4,13H2 |
InChI-Schlüssel |
LKRAEYUSTRUUGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


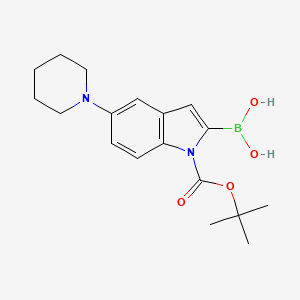
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)
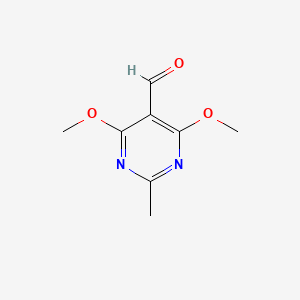

![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
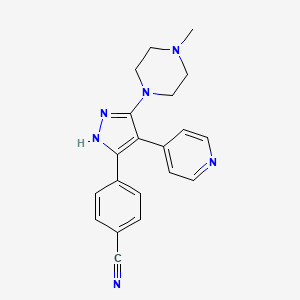
![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
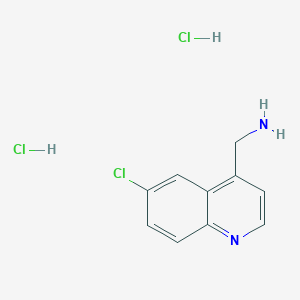
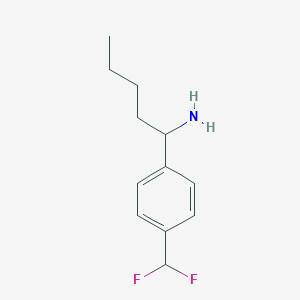
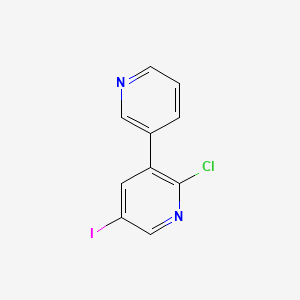
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
